molecular formula C10H21N B14394879 Dec-2-en-1-amine CAS No. 89352-04-5

Dec-2-en-1-amine

Cat. No.: B14394879
CAS No.: 89352-04-5
M. Wt: 155.28 g/mol
InChI Key: UHOLZGZKNHGHPE-UHFFFAOYSA-N
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Description

Dec-2-en-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an amino group (-NH2) attached to a decene chain, specifically at the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Dec-2-en-1-amine can be synthesized through several methods. One common approach involves the reaction of dec-2-ene with ammonia in the presence of a catalyst. This reaction typically occurs under high pressure and temperature to facilitate the formation of the amine group. Another method involves the reduction of dec-2-en-1-nitrile using hydrogen gas and a suitable catalyst such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of dec-2-en-1-nitrile. This process is carried out in large reactors under controlled conditions to ensure high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Dec-2-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

    Reduction: The double bond in the decene chain can be reduced to form decan-1-amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is often used.

    Substitution: Halogenating agents such as thionyl chloride (SOCl2) can be used to introduce halogen atoms into the molecule.

Major Products Formed

    Oxidation: Formation of oximes or nitro compounds.

    Reduction: Formation of decan-1-amine.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Dec-2-en-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dec-2-en-1-amine involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the double bond in the decene chain can participate in various chemical reactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Dec-1-en-1-amine: Similar structure but with the amino group attached to the first carbon atom.

    Dec-3-en-1-amine: Amino group attached to the third carbon atom.

    Decan-1-amine: Saturated version without the double bond.

Uniqueness

Dec-2-en-1-amine is unique due to the position of the double bond and the amino group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

89352-04-5

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

dec-2-en-1-amine

InChI

InChI=1S/C10H21N/c1-2-3-4-5-6-7-8-9-10-11/h8-9H,2-7,10-11H2,1H3

InChI Key

UHOLZGZKNHGHPE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC=CCN

Origin of Product

United States

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